Precise Lipophilicity Control via the C5-Alkyl Spacer Compared to C3, C4, and C6 Homologs
Piperidine-1-valeronitrile provides a quantitatively distinct lipophilicity (XLogP3 = 1.5) that can be precisely compared to shorter or longer ω-piperidinoalkanenitrile homologs, all sourced from a single consistent computational method [1]. This 1.5 value sits at a critical intermediate range for balancing membrane permeability and aqueous solubility in CNS drug design [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 (C10H18N2, C5 chain) |
| Comparator Or Baseline | 1-Piperidinepropanenitrile (C8, C3): 0.8; 1-Piperidinebutyronitrile (C9, C4): 1.2; 6-Piperidinohexanenitrile (C11, C6): 1.9 |
| Quantified Difference | ΔXLogP3 vs. C3 = +0.7; vs. C4 = +0.3; vs. C6 = -0.4 |
| Conditions | Computed by XLogP3 3.0 / PubChem release |
Why This Matters
A logP shift of 0.3–0.7 units can significantly impact oral absorption and blood-brain barrier penetration, making the specific C5 chain length non-interchangeable for lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 78472 (Piperidine-1-valeronitrile; C10H18N2, XLogP3 1.5), CID 18338 (1-Piperidinepropanenitrile; C8H14N2, XLogP3 0.8), CID 78403 (1-Piperidinebutyronitrile; C9H16N2, XLogP3 1.2), CID 15948767 (6-(Piperidin-1-yl)hexanenitrile; C11H20N2, XLogP3 1.9). Computed XLogP3-AA values. Accessed April 2026. View Source
- [2] Grassmann, S. et al. Search for Histamine H3 Receptor Ligands with Combined Inhibitory Potency at Histamine N-Methyltransferase: ω-Piperidinoalkanamine Derivatives. 2005. (C5 chain retention for dual activity). View Source
